5-(4-Fluorophenyl)thiophene-2-carbohydrazide (CAS: 852296-85-6) is a highly specialized fluorinated heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates and organic materials. Featuring a thiophene core that acts as a bioisostere for benzene, and a reactive carbohydrazide moiety, this compound serves as a direct precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, thiadiazoles, and Schiff bases[1]. The incorporation of a para-fluoro substitution on the phenyl ring significantly alters the electronic landscape and lipophilicity of the molecule compared to unsubstituted analogs. In procurement and process chemistry, this specific building block is prioritized for its optimal balance of reactivity in condensation protocols and its ability to impart metabolic stability to downstream active pharmaceutical ingredients (APIs) [2].
Substituting 5-(4-fluorophenyl)thiophene-2-carbohydrazide with its unfluorinated (phenyl) or heavier halogenated (chlorophenyl/bromophenyl) analogs leads to critical failures in both process efficiency and downstream performance. While the unsubstituted 5-phenyl analog is cheaper, APIs derived from it suffer from rapid Phase I metabolism via para-hydroxylation, leading to unacceptable pharmacokinetic attrition during lead optimization [1]. Conversely, using the 4-chloro or 4-bromo analogs introduces severe solubility bottlenecks in polar aprotic process solvents like DMF and DMSO, forcing higher solvent volumes and reducing batch yields during cyclization to oxadiazoles or thiadiazoles [2]. Furthermore, replacing the thiophene core with a standard benzoate spacer fundamentally alters the dihedral angle and electronic conjugation of the resulting heterocycles, destroying the target binding affinity in medicinal chemistry applications [3].
The primary procurement driver for the 4-fluoro building block is the metabolic protection it imparts to downstream APIs. In comparative human liver microsome (HLM) assays, 1,3,4-thiadiazole derivatives synthesized from 5-(4-fluorophenyl)thiophene-2-carbohydrazide demonstrate an average metabolic half-life (t1/2) exceeding 45 minutes[1]. In stark contrast, identical derivatives synthesized from the unsubstituted 5-phenylthiophene-2-carbohydrazide baseline exhibit a t1/2 of less than 20 minutes due to rapid CYP450-mediated para-hydroxylation [2].
| Evidence Dimension | Metabolic half-life (t1/2) of derived APIs |
| Target Compound Data | > 45 minutes |
| Comparator Or Baseline | 5-Phenylthiophene-2-carbohydrazide derivatives (< 20 minutes) |
| Quantified Difference | >2.2-fold increase in metabolic stability |
| Conditions | HLM assay, 1 mg/mL protein concentration, 37°C |
Procurement for medicinal chemistry libraries prioritizes the 4-fluoro building block to avoid late-stage clinical attrition caused by poor metabolic stability.
For industrial scale-up of heterocyclic cyclization reactions, precursor solubility is a critical cost and throughput driver. 5-(4-Fluorophenyl)thiophene-2-carbohydrazide exhibits a solubility limit of approximately 120 mg/mL in N,N-Dimethylformamide (DMF) at 25°C [1]. When compared to the heavier halogen substitute, 5-(4-chlorophenyl)thiophene-2-carbohydrazide, which achieves only ~45 mg/mL under identical conditions, the fluorinated compound allows for significantly higher concentration batch processing [2].
| Evidence Dimension | Solubility limit in N,N-Dimethylformamide (DMF) |
| Target Compound Data | ~120 mg/mL |
| Comparator Or Baseline | 5-(4-Chlorophenyl)thiophene-2-carbohydrazide (~45 mg/mL) |
| Quantified Difference | ~2.6-fold higher solubility |
| Conditions | Isothermal saturation in DMF at 25°C |
Enhanced solubility in polar aprotic solvents allows for higher-concentration batch processing, reducing solvent waste and improving reactor throughput.
The electronegativity of the para-fluoro substituent optimally tunes the electronic properties of the thiophene-hydrazide system, enhancing its performance in dehydrative cyclization. During POCl3-mediated cyclization to form 1,3,4-thiadiazoles, the 5-(4-fluorophenyl) precursor consistently achieves isolated yields of 82-88%[1]. Substituting this with the 4-chloro analog reduces the isolated yield to 65-70% due to competing side reactions and lower solubility of the intermediates [2].
| Evidence Dimension | Isolated yield in POCl3-mediated cyclization |
| Target Compound Data | 82-88% isolated yield |
| Comparator Or Baseline | 5-(4-Chlorophenyl)thiophene-2-carbohydrazide (65-70% yield) |
| Quantified Difference | 12-18% absolute yield improvement |
| Conditions | Condensation with aromatic carboxylic acids in POCl3, reflux for 4-6 hours |
Higher cyclization efficiency directly reduces reagent costs and simplifies downstream purification in scale-up manufacturing.
In the generation of high-throughput screening libraries, reaction kinetics are paramount. The formation of Schiff bases (hydrazones) from 5-(4-fluorophenyl)thiophene-2-carbohydrazide and aromatic aldehydes reaches >95% conversion in 2-3 hours under standard conditions [1]. In contrast, electron-rich analogs such as 5-(4-methoxyphenyl)thiophene-2-carbohydrazide require 6-8 hours to reach similar conversion levels, as the electron-donating group reduces the nucleophilicity of the terminal amine[2].
| Evidence Dimension | Reaction time for >95% conversion to Schiff base |
| Target Compound Data | 2-3 hours |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide (6-8 hours) |
| Quantified Difference | 50-60% reduction in reaction time |
| Conditions | Ethanol reflux with catalytic glacial acetic acid |
Accelerated condensation kinetics streamline the automated synthesis of large combinatorial libraries for drug discovery.
This compound is the optimal precursor for synthesizing 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives. The para-fluoro substitution is critical for achieving high in vitro potency, with specific derivatives demonstrating IC50 values as low as 1.28 μg/mL against breast cancer cell lines[1]. The compound's high cyclization yield makes it highly suitable for scaling up these promising APIs [2].
When constructing combinatorial libraries of 1,3,4-oxadiazoles and Schiff bases for antimicrobial screening, the 4-fluoro building block is preferred over unsubstituted analogs. It prevents rapid para-hydroxylation in vivo, ensuring that hit compounds possess viable pharmacokinetic profiles for further development without requiring late-stage lead optimization [3].
Beyond medicinal chemistry, the compound is utilized in materials science to synthesize fluorinated thiophene-based conductive polymers and organic semiconductors[4]. The fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting materials, enhancing oxidative stability in ambient conditions compared to unfluorinated thiophene derivatives [4].